2-(3,4-Dimethylphenyl)oxirane

Medicinal Chemistry SAR Epoxide Bioactivity

2-(3,4-Dimethylphenyl)oxirane (CAS 1855-36-3), also known as 3,4-dimethylstyrene oxide, is a monosubstituted epoxide derivative of styrene with two methyl substituents at the 3- and 4-positions of the aromatic ring, represented by the molecular formula C10H12O and a molecular weight of 148.20 g/mol. This compound belongs to the broader class of styrene oxides, which are widely utilized as reactive intermediates in organic synthesis, polymer chemistry, and medicinal chemistry applications.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 1855-36-3
Cat. No. B162398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)oxirane
CAS1855-36-3
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CO2)C
InChIInChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3
InChIKeyGMFDVHPDGHUBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethylphenyl)oxirane (CAS 1855-36-3): Chemical Identity and Procurement Baseline


2-(3,4-Dimethylphenyl)oxirane (CAS 1855-36-3), also known as 3,4-dimethylstyrene oxide, is a monosubstituted epoxide derivative of styrene with two methyl substituents at the 3- and 4-positions of the aromatic ring, represented by the molecular formula C10H12O and a molecular weight of 148.20 g/mol . This compound belongs to the broader class of styrene oxides, which are widely utilized as reactive intermediates in organic synthesis, polymer chemistry, and medicinal chemistry applications [1]. The presence and specific positioning of the methyl groups confer distinct physicochemical and biological properties relative to unsubstituted styrene oxide (CAS 96-09-3) and mono-methylated analogs such as p-methylstyrene oxide (CAS 1855-37-4), establishing a need for evidence-based selection criteria in procurement and experimental design.

Why Generic Substitution of 2-(3,4-Dimethylphenyl)oxirane Fails: Quantitative Differentiation from Structural Analogs


Within the styrene oxide family, substitution on the aromatic ring directly modulates both chemical reactivity and biological activity. For 2-(3,4-dimethylphenyl)oxirane, the 3,4-dimethyl substitution pattern yields measurable differences in electronic effects, steric interactions, and biological target engagement compared to the unsubstituted parent or mono-methylated analogs. These differences manifest as quantifiable variations in bioactivity (e.g., IC50 values) [1], mutagenic potency in bacterial assays [2], and physicochemical properties including boiling point and density . Generic substitution with alternative styrene oxides without consideration of these data points introduces uncontrolled experimental variability, potentially compromising assay reproducibility, synthetic yield, or toxicological profiling.

Quantitative Evidence Guide for 2-(3,4-Dimethylphenyl)oxirane (CAS 1855-36-3): Head-to-Head and Class-Level Data


3,4-Dimethyl Substitution Enhances Biological Potency: Comparative IC50 Data in a Standardized Assay

In a head-to-head comparison within a single standardized assay, the compound bearing the 3,4-dimethylphenyl moiety (Compound 1s) exhibited an IC50 of 0.59 μM, representing a 22-fold improvement in potency over the unsubstituted phenyl analog (Compound 1b; IC50 = 13.00 μM) [1]. The 3,4-dimethyl analog also demonstrated a 3.7-fold higher potency than the 4-methylphenyl analog (Compound 1a; IC50 = 2.20 μM), underscoring that the addition of the second methyl group at the 3-position provides a significant, quantifiable potency enhancement beyond simple mono-methyl substitution [1]. This differential is not predictable from class-level inference alone and requires experimental verification with the specific compound.

Medicinal Chemistry SAR Epoxide Bioactivity

Differential Mutagenic Potency in Bacterial Test Systems: A Class-Based Rank Order

In a systematic study of styrene oxide derivatives using E. coli WP2uvrA and Salmonella typhimurium TA100 assays, 3,4-dimethylstyrene oxide demonstrated the highest mutagenic potency among the tested analogs [1]. The study established a clear rank order of mutagenicities: styrene oxide < m-methylstyrene oxide < p-methylstyrene oxide < 3,4-dimethylstyrene oxide [1]. This class-level inference, derived from a standardized comparative study, indicates that the 3,4-dimethyl substitution pattern confers the greatest mutagenic potential within this series, a critical differentiator for researchers studying structure-activity relationships in genotoxicity or for those requiring a positive control in mutagenicity assays.

Toxicology Genetic Toxicology SAR

Physicochemical Profile Differentiation: Boiling Point and Density Comparison

The addition of two methyl groups on the aromatic ring results in measurable differences in fundamental physicochemical properties compared to the unsubstituted parent. The predicted boiling point of 2-(3,4-dimethylphenyl)oxirane is 242.0 ± 9.0 °C at 760 mmHg, which is approximately 50 °C higher than that of unsubstituted styrene oxide (boiling point ~192-194 °C) [1]. The predicted density of 1.051 g/mL is identical to that of styrene oxide, but the significantly higher boiling point impacts purification and handling conditions .

Physicochemical Properties Process Chemistry Analytical Chemistry

Procurement Specification: Verified Supplier Purity and Availability

Commercial availability of 2-(3,4-dimethylphenyl)oxirane is supported by multiple vendors with defined purity specifications. For instance, Enamine LLC offers the compound (Product No. EN300-54970) with a certified purity of 95% [1]. This documented purity level provides a procurement benchmark that is not universally available or standardized for less common styrene oxide derivatives, ensuring a baseline of quality and reproducibility for experimental work.

Procurement Supplier Qualification Quality Control

Validated Application Scenarios for 2-(3,4-Dimethylphenyl)oxirane (CAS 1855-36-3) Based on Quantitative Evidence


Medicinal Chemistry: Potent Scaffold for Structure-Activity Relationship (SAR) Studies

The direct, head-to-head comparative data from Section 3 (IC50 = 0.59 μM vs. 13.00 μM for the phenyl analog) directly validates the use of 2-(3,4-dimethylphenyl)oxirane as a superior starting scaffold for medicinal chemistry campaigns targeting the same biological pathway as in the cited assay [1]. Researchers aiming to optimize potency can leverage the 22-fold improvement conferred by the 3,4-dimethyl substitution pattern as a basis for further derivatization, rather than beginning with a less active core. The 3.7-fold advantage over the 4-methyl analog also demonstrates that the specific 3,4-dimethyl arrangement is critical for achieving the observed potency gain [1].

Genetic Toxicology: High-Potency Positive Control in Mutagenicity Assays

The class-level inference establishing 3,4-dimethylstyrene oxide as the most potent mutagen in its series among those tested (styrene oxide, m-methyl, p-methyl) provides a strong, evidence-based rationale for its use as a positive control in Ames fluctuation assays or other bacterial reverse mutation tests [1]. A laboratory seeking a robust, well-characterized positive control for these assays would select this compound to ensure a clear and reproducible mutagenic response, as documented by Sugiura and Goto (1981).

Process Chemistry: Development of High-Boiling Epoxide Purification Protocols

The significantly higher predicted boiling point (242.0 °C) of 2-(3,4-dimethylphenyl)oxirane compared to styrene oxide (192-194 °C) necessitates distinct process parameters for reactions and downstream processing, such as distillation or solvent evaporation [1][2]. This evidence supports its use in research specifically aimed at developing or optimizing synthetic and purification protocols for high-boiling epoxide intermediates. Substituting a lower-boiling analog in such studies would not provide relevant thermal stability or volatility data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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